molecular formula C16H21NO4 B7845735 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid

Cat. No.: B7845735
M. Wt: 291.34 g/mol
InChI Key: RHJCOQVQXLYXCS-UHFFFAOYSA-N
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Description

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperidine ring, which is further connected to an oxoethoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid typically involves multiple steps, starting with the formation of 4-benzylpiperidine This intermediate can be synthesized through the reductive amination of benzyl chloride with piperidine

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The piperidine ring can be reduced to form piperidine derivatives.

  • Substitution: : The hydroxyl groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interaction with biological targets, such as enzymes and receptors. It can also serve as a probe to investigate biological pathways.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylpiperidine: : Similar structure but lacks the oxoethoxyacetic acid moiety.

  • 1-Benzylpiperidin-4-ol: : Similar piperidine ring but different functional groups.

  • 2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid: : Similar benzyl group and piperidine ring but different amino group.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(11-21-12-16(19)20)17-8-6-14(7-9-17)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJCOQVQXLYXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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